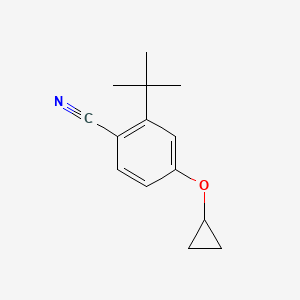![molecular formula C57H58N4O2 B14808659 2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14808659.png)
2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, medicinal chemistry, and high-energy materials
Preparation Methods
The synthesis of 2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole involves multiple steps, starting from the preparation of the fluorene core and subsequent functionalization with oxadiazole rings. The synthetic route typically involves:
Preparation of the fluorene core: This step involves the alkylation of fluorene with dioctyl bromide to introduce the dioctyl side chains.
Formation of oxadiazole rings: The oxadiazole rings are formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling reactions: The final step involves coupling the oxadiazole-functionalized fluorene with phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole rings, converting them to amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The oxadiazole moiety is known for its biological activity, and derivatives of this compound are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in high-performance materials, including conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole depends on its specific application. In optoelectronic devices, the compound functions by facilitating the transport of electrons and holes, leading to efficient light emission or energy conversion . In medicinal applications, the oxadiazole rings interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-[4-[9,9-Dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole include other oxadiazole derivatives and fluorene-based compounds. Some examples are:
Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine): This compound has a similar fluorene core but different functional groups, leading to variations in electronic properties.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another fluorene-based compound with different substituents, used in the synthesis of various polymers.
The uniqueness of this compound lies in its combination of oxadiazole and fluorene moieties, providing a balance of electronic properties and structural stability that is advantageous for various applications.
Properties
Molecular Formula |
C57H58N4O2 |
|---|---|
Molecular Weight |
831.1 g/mol |
IUPAC Name |
2-[4-[9,9-dioctyl-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C57H58N4O2/c1-3-5-7-9-11-19-37-57(38-20-12-10-8-6-4-2)51-39-47(41-25-29-45(30-26-41)55-60-58-53(62-55)43-21-15-13-16-22-43)33-35-49(51)50-36-34-48(40-52(50)57)42-27-31-46(32-28-42)56-61-59-54(63-56)44-23-17-14-18-24-44/h13-18,21-36,39-40H,3-12,19-20,37-38H2,1-2H3 |
InChI Key |
MKVQYWVAALYZAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=CC=C5)C6=C1C=C(C=C6)C7=CC=C(C=C7)C8=NN=C(O8)C9=CC=CC=C9)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-bis[(E)-(4-ethoxyphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B14808581.png)
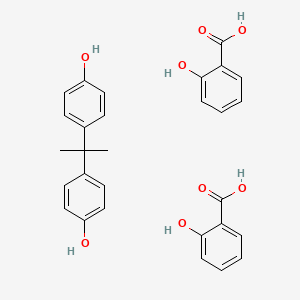
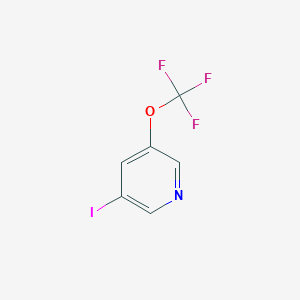
![[(1R)-1-aminopropyl]boronic acid](/img/structure/B14808601.png)
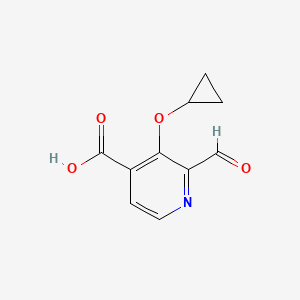
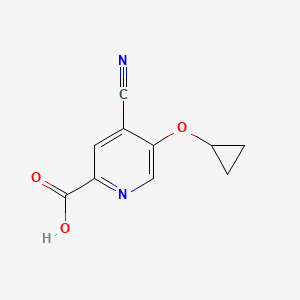

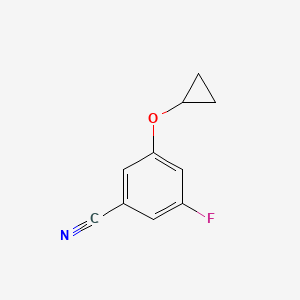
![Cyclohexyl (1-{[4-(2-methylpropoxy)phenyl]carbonyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14808638.png)
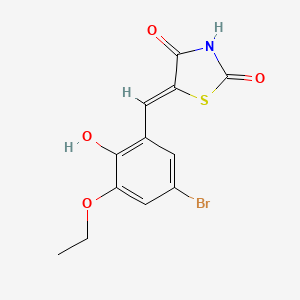
![N'~1~,N'~4~-bis[(2,4-dichlorophenyl)carbonyl]benzene-1,4-dicarbohydrazide](/img/structure/B14808647.png)
![3-bromo-4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14808655.png)
